6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C20H18FN3O4 and its molecular weight is 383.379. The purity is usually 95%.
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Mechanism of Action
Another related compound, a triazole-pyrimidine hybrid, has shown promising neuroprotective and anti-inflammatory properties . It was found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biological Activity
The compound 6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly as a poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are significant in cancer therapy due to their role in DNA repair mechanisms. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The presence of the p-fluorobenzyl and hydroxy-methoxyphenyl groups enhances its interaction with biological targets.
PARP Inhibition
Recent studies have highlighted the effectiveness of this compound as an inhibitor of PARP-1 and PARP-2 isoforms. Inhibitors targeting these enzymes can selectively induce apoptosis in cancer cells by exploiting homologous recombination deficiencies.
- Inhibition Potency : In a study assessing various derivatives of pyrrolo[3,4-d]pyrimidine-2,5-dione, it was found that the compound exhibited complete inhibition of PARP-2 at a concentration of 10 µM. The residual activity for PARP-1 ranged from 23.85% to 50.21% depending on the specific derivative tested .
Compound | PARP-1 Residual Activity (%) | PARP-2 Residual Activity (%) |
---|---|---|
1b | 23.85 | 0 |
1g | 17.48 | 1.22 |
1a | 41.64 | 0 |
This table summarizes the inhibitory effects observed across different compounds derived from the same scaffold.
Antiproliferative Effects
The antiproliferative activity of the compound has also been evaluated against various cancer cell lines:
- Cell Lines Tested : A549 (lung adenocarcinoma), HeLa (cervical carcinoma), CFPAC-1 (pancreatic adenocarcinoma), and SW620 (colorectal adenocarcinoma).
- Findings : The compound demonstrated significant growth inhibition across these cell lines, with IC50 values indicating potent cytotoxicity. For instance, derivatives showed IC50 values as low as 0.79 µM against pancreatic adenocarcinoma cells .
The mechanism by which this compound exerts its biological effects primarily revolves around its ability to inhibit PARP enzymes involved in DNA repair processes:
- Apoptosis Induction : The inhibition leads to DNA damage accumulation and subsequent cell death through apoptosis.
- Selectivity : The structural modifications significantly influence the selectivity towards PARP isoforms, with certain substitutions enhancing potency against specific targets .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Lung Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in A549 cells compared to controls, suggesting its potential as a therapeutic agent in lung cancer treatment.
- Pancreatic Cancer Model : In CFPAC-1 models, the compound not only inhibited cell growth but also triggered apoptotic pathways as evidenced by Annexin V assays .
Properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c1-28-16-8-12(4-7-15(16)25)18-17-14(22-20(27)23-18)10-24(19(17)26)9-11-2-5-13(21)6-3-11/h2-8,18,25H,9-10H2,1H3,(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIMBAPJWDMICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CN(C3=O)CC4=CC=C(C=C4)F)NC(=O)N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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